

Technical Whitepaper: 4,4'-Dinitro-2-biphenylamine (CAS 51787-75-8)

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Compound of Interest

Compound Name: **4,4'-Dinitro-2-biphenylamine**

Cat. No.: **B017717**

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Abstract

This document provides a comprehensive technical overview of **4,4'-Dinitro-2-biphenylamine** (CAS 51787-75-8), a nitroaromatic amine of interest in various chemical and biological research fields. This guide covers its physicochemical properties, potential synthetic routes, and known biological activities, with a particular focus on its mutagenic properties. Detailed, generalized experimental protocols for its synthesis and mutagenicity testing are provided to facilitate further research.

Chemical and Physical Properties

4,4'-Dinitro-2-biphenylamine, also known as 2-Amino-4,4'-dinitrobiphenyl or 2-(4-Nitrophenyl)-5-nitroaniline, is a crystalline solid. Its chemical structure consists of a biphenyl backbone with nitro groups at the 4 and 4' positions and an amine group at the 2-position. This substitution pattern confers specific chemical reactivity and biological activity to the molecule.

Table 1: Physicochemical Properties of **4,4'-Dinitro-2-biphenylamine**

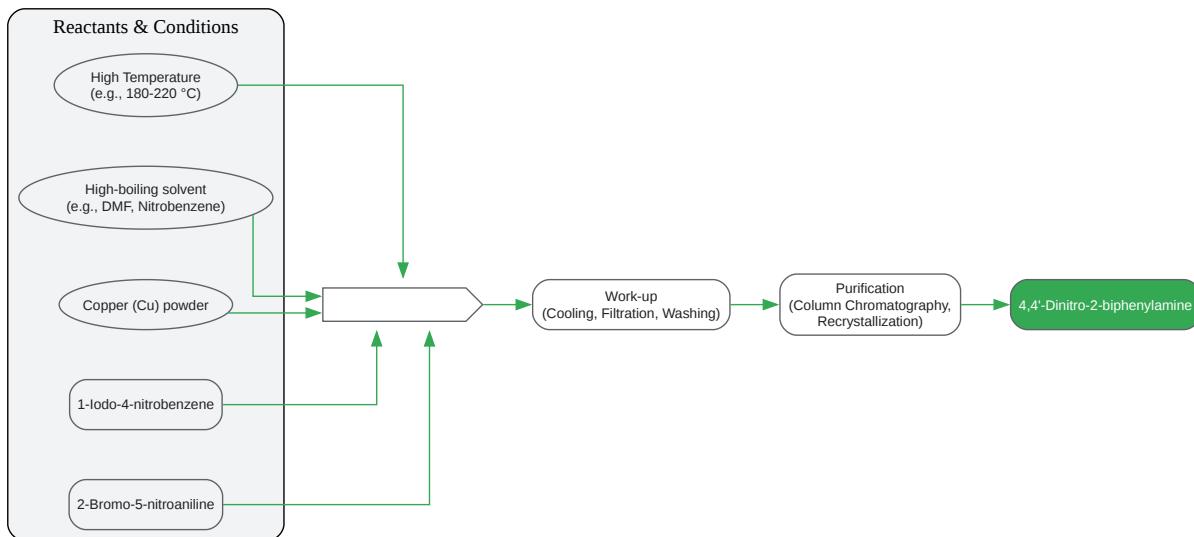
| Property | Value |
|-------------------|--|
| CAS Number | 51787-75-8 |
| Molecular Formula | C ₁₂ H ₉ N ₃ O ₄ |
| Molecular Weight | 259.22 g/mol |
| Appearance | Reddish-yellow to yellow crystalline powder |
| Melting Point | 208-210 °C |
| Synonyms | 2-Amino-4,4'-dinitrobiphenyl, 2-(4-Nitrophenyl)-5-nitroaniline |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **4,4'-Dinitro-2-biphenylamine** is not readily available in published literature, plausible synthetic routes can be devised based on established organic chemistry principles for the formation of substituted biphenyls. Two common methods for creating the biphenyl core are the Ullmann condensation and the Suzuki-Miyaura coupling.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed coupling of two aryl halides. For the synthesis of **4,4'-Dinitro-2-biphenylamine**, a plausible approach would be the coupling of 2-halo-5-nitroaniline with a 1-halo-4-nitrobenzene.



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Caption: Workflow for the proposed Ullmann condensation synthesis of **4,4'-Dinitro-2-biphenylamine**.

Experimental Protocol (Generalized):

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine equimolar amounts of 2-bromo-5-nitroaniline and 1-iodo-4-nitrobenzene.
- Addition of Catalyst and Solvent: Add an excess of activated copper powder (approximately 2-3 equivalents relative to the limiting reagent) and a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

- Reaction Conditions: Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper catalyst and inorganic byproducts. If a high-boiling solvent was used, it may be removed by vacuum distillation.
- Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a milder alternative, involving a palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.

Experimental Protocol (Generalized):

- Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-amino-4-nitrophenylboronic acid and 1-bromo-4-nitrobenzene in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Addition of Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.
- Reaction Conditions: Heat the mixture to reflux (around 80-100 °C) with stirring for several hours until the reaction is complete as monitored by TLC.
- Work-up: Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography and/or recrystallization.

Biological Activity: Mutagenicity

4,4'-Dinitro-2-biphenylamine is known to be a direct-acting mutagen, meaning it can induce mutations without the need for metabolic activation.^[1] This property has been primarily characterized using the Ames test.

Table 2: Mutagenicity Profile of **4,4'-Dinitro-2-biphenylamine** in *Salmonella typhimurium*

| Strain | Metabolic Activation (S9) | Mutagenic Effect | Type of Mutation Induced |
|--------|---------------------------|------------------|--------------------------|
| TA100 | Not Required | Positive | Base-pair substitution |
| TA7002 | Not Required | Positive | TA → AT Transversion |
| TA7003 | Not Required | Positive | Not specified |
| TA7004 | Not Required | Positive | CG → AT Transversion |
| TA7005 | Not Required | Positive | GC → AT Transition |
| TA7006 | Not Required | Positive | CG → GC Transversion |

Proposed Mechanism of Mutagenicity

The mutagenicity of many nitroaromatic compounds is attributed to the intracellular reduction of the nitro groups to highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives. These intermediates can form covalent adducts with DNA, leading to mutations.

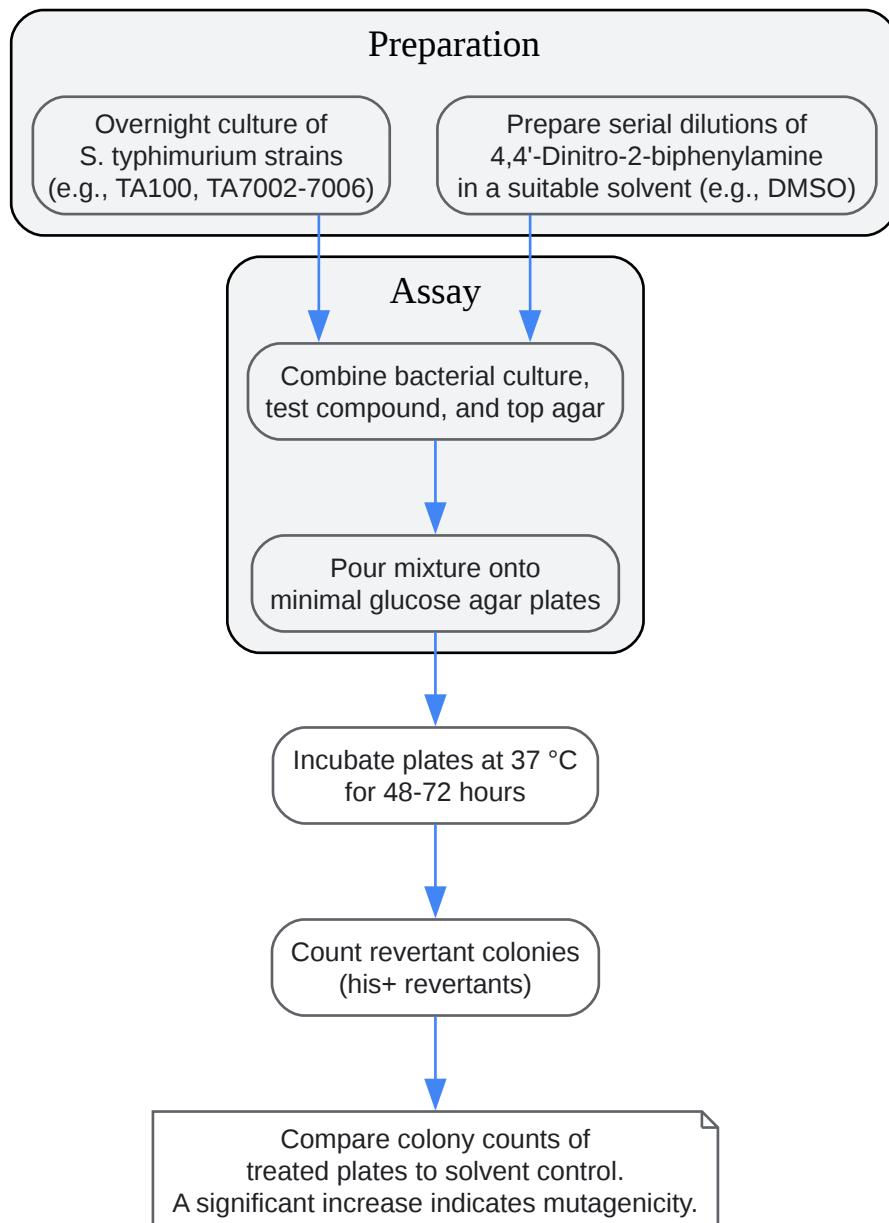


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Caption: Proposed mechanism of mutagenicity for **4,4'-Dinitro-2-biphenylamine**.

Ames Test Protocol (Generalized)

The following is a generalized protocol for the Ames test, which can be adapted to evaluate the mutagenicity of **4,4'-Dinitro-2-biphenylamine**.



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Caption: Generalized workflow for the Ames test to assess mutagenicity.

Experimental Protocol (Generalized):

- Strain Preparation: Inoculate the appropriate *Salmonella typhimurium* tester strains (e.g., TA100, TA7002-TA7006) into nutrient broth and incubate overnight at 37°C with shaking.
- Test Compound Preparation: Prepare a series of dilutions of **4,4'-Dinitro-2-biphenylamine** in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Plate Incorporation Assay:
 - To a test tube containing molten top agar (at 45°C), add the bacterial culture and a specific concentration of the test compound solution.
 - For assays with metabolic activation, a liver S9 fraction would also be added, though it is not required for this direct-acting mutagen.
 - Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Applications and Research Interest

4,4'-Dinitro-2-biphenylamine serves as a valuable intermediate in the synthesis of various organic compounds. Its applications include:

- Dyes and Pigments: The chromophoric nitro groups and the aromatic structure make it a precursor for the synthesis of azo dyes and other colorants.
- Materials Science: It can be used as a monomer or building block for the creation of high-performance polymers and other advanced materials.
- Toxicology and Mutagenesis Research: Due to its well-defined mutagenic activity, it serves as a model compound for studying the structure-activity relationships of nitroaromatic amines and their mechanisms of genotoxicity.

Safety and Handling

4,4'-Dinitro-2-biphenylamine is a hazardous chemical and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Due to its mutagenic properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided experimental protocols are generalized and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed in accordance with established safety guidelines and regulations.

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References

- 1. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in *Salmonella typhimurium* his genes - PubMed [pubmed.ncbi.nlm.nih.gov]
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